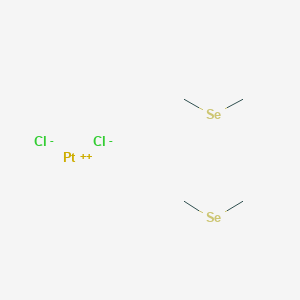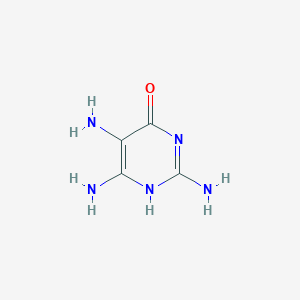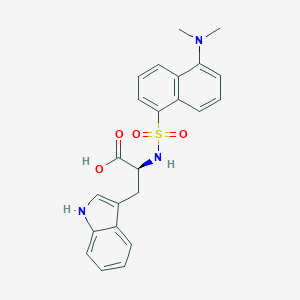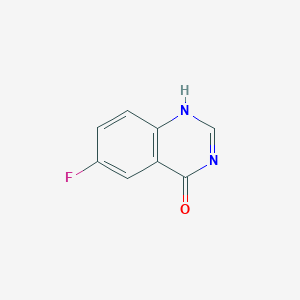
6-Fluor-chinazolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroquinazolin-4-ol and its derivatives have been the subject of various studies due to their potential as antimicrobial and antifungal agents, as well as their cytotoxic properties against cancer cell lines. These compounds have been synthesized and evaluated for their biological activities, particularly in the context of agriculture and medicine. The presence of the fluorine atom in the quinazoline ring structure is a common feature that has been explored for its impact on biological activity and molecular interactions .
Synthesis Analysis
The synthesis of 6-fluoroquinazolin-4-ol derivatives typically involves a pharmacophore hybrid approach, where different moieties are attached to the quinazoline core to enhance biological activity. For instance, 1,3,4-oxadiazole thioether derivatives containing the 6-fluoroquinazolinylpiperidinyl moiety have been synthesized and characterized using NMR and HRMS spectra, with some structures confirmed by single-crystal X-ray diffraction . Similarly, 1,2,4-triazole Mannich base derivatives and 1,2,4-triazole thioether derivatives have been designed and synthesized using molecular hybridization strategies . In the field of cancer research, halogenoanilino-6-bromoquinazolines and their fluorophenyl substituted derivatives have been synthesized to evaluate their potential as EGFR tyrosine kinase inhibitors . The synthesis of fluoroquinolone-based 4-thiazolidinones from lead molecules has also been reported . Additionally, the synthesis of 6-fluoroquinoline derivatives with antiplasmodial activity has been explored, with modifications to the quinoline ring to enhance activity against Plasmodium falciparum .
Molecular Structure Analysis
The molecular structures of these compounds are crucial for their biological activity. Single-crystal X-ray diffraction has been used to confirm the structures of several derivatives, providing insights into the molecular conformation and potential interaction sites for biological activity . The crystal structures of related compounds have also been reported, highlighting the role of fluorine in influencing intermolecular interactions and packing features in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of 6-fluoroquinazolin-4-ol derivatives is influenced by the presence of the fluorine atom and the attached substituents. These compounds have been synthesized through various reactions, including cyclocondensation, nucleophilic attack, and condensation with acid chlorides or aromatic aldehydes . The introduction of fluorine into the quinazoline ring has been shown to affect the biological activity of the compounds, as seen in the synthesis of flumequine, an antibacterial agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoroquinazolin-4-ol derivatives, such as log P, log D, and ligand efficiency, have been calculated or determined experimentally to assess their drug-likeness and potential as therapeutic agents . The introduction of fluorine is known to affect the lipophilicity and bioavailability of pharmaceutical compounds, which is an important consideration in drug design . The crystal structure analysis provides further evidence of the impact of fluorine on the molecular properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Chinazolin- und Chinazolinon-Derivate, wie 6-Fluor-chinazolin-4-ol, haben in der Arzneimittelforschung aufgrund ihrer besonderen biopharmazeutischen Aktivitäten große Aufmerksamkeit erlangt . Sie gelten als bemerkenswerte Chemikalien für die Synthese verschiedener Moleküle mit physiologischer Bedeutung und pharmakologischer Anwendung .
Antimikrobielle Anwendungen
Chinazolinone, einschließlich this compound, wurden auf ihre antimikrobiellen Eigenschaften untersucht . Sie haben vielversprechende Ergebnisse gegen verschiedene Bakterienstämme gezeigt und den wachsenden Bedarf an der Entwicklung neuer Antibiotika zur Behandlung resistenter Bakterien angegangen .
Antikrebsanwendungen
Chinazolinone wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht . Es wurde festgestellt, dass sie ein breites Spektrum an pharmakologischen Aktivitäten aufweisen, darunter entzündungshemmende, antituberkulose und antivirale Aktivitäten .
Organische Synthese
This compound wurde bei der Synthese organischer Verbindungen verwendet. Es weist aufgrund seiner komplexen Struktur und Burstiness durch seine verschiedenen Anwendungen, wie z. B. die Entdeckung von Medikamenten und die Synthese organischer Verbindungen, eine hohe Perplexität auf.
Antimalaria-Anwendungen
Chinazolinone, einschließlich this compound, wurden auf ihre antimalariellen Eigenschaften untersucht . Es wurde festgestellt, dass sie bei der Behandlung von Malaria wirksam sind, einer Krankheit, die durch Parasiten verursacht wird, die durch den Stich einer Mücke in den Körper gelangen .
Anticonvulsiv-Anwendungen
Chinazolinone wurden auch auf ihre antikonvulsiven Eigenschaften untersucht . Sie haben vielversprechende Ergebnisse bei der Behandlung von Krampfanfällen gezeigt, einem häufigen Symptom von neurologischen Erkrankungen wie Epilepsie
Safety and Hazards
Wirkmechanismus
Target of Action
6-Fluoroquinazolin-4-ol is a member of the class of quinazolines . It is a fungicide used to control Ascomycetes, Deuteromycetes, and Basidiomycetes spp. on cereals, beets, and fruit . The primary target of this compound is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
6-Fluoroquinazolin-4-ol acts as an inhibitor of sterol 14α-demethylase . By inhibiting this enzyme, it interferes with the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane . This disruption leads to increased membrane permeability, leakage of essential cell components, and ultimately cell death .
Biochemical Pathways
The inhibition of sterol 14α-demethylase by 6-Fluoroquinazolin-4-ol affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its depletion leads to a series of downstream effects, including increased membrane permeability and leakage of essential cell components .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 16414 .
Result of Action
The result of the action of 6-Fluoroquinazolin-4-ol is the disruption of the fungal cell membrane . This disruption leads to increased membrane permeability, leakage of essential cell components, and ultimately cell death . Therefore, it is effective in controlling various fungal species on cereals, beets, and fruit .
Eigenschaften
IUPAC Name |
6-fluoro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSMZAHKVXOYLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444277 |
Source


|
| Record name | 6-fluoroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16499-56-2 |
Source


|
| Record name | 6-fluoroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


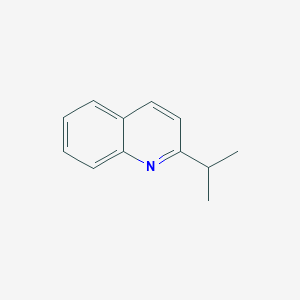

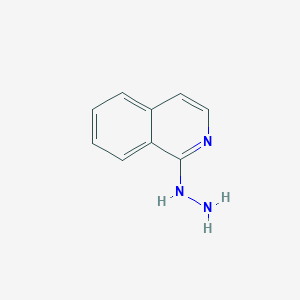
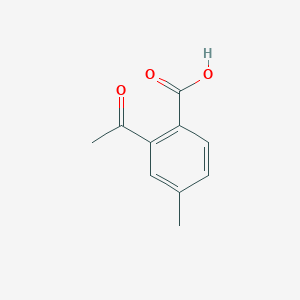

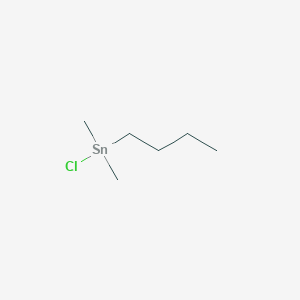


![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
